1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene
Overview
Description
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene is a useful research compound. Its molecular formula is C28H34O and its molecular weight is 386.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Properties
1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene and related compounds have been utilized in the synthesis of various polymers, demonstrating significant applications in materials science. For instance, poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s, incorporating similar structural motifs, exhibit interesting electronic and emission properties, suggesting potential uses in optoelectronic devices. These polymers exhibit aggregation-induced red shifts in their emission spectra, which could be indicative of their utility in light-emitting applications (Li, Powell, Hayashi, & West, 1998).
Aggregation-Induced Emission
Compounds with structural similarities to this compound have been studied for their aggregation-induced emission (AIE) characteristics. This phenomenon, where compounds exhibit increased emission in aggregated states, opens up possibilities for applications in sensing and imaging technologies. For example, a study on hyperbranched conjugated polymers based on tetraphenylethene shows high fluorescence quantum yields in aggregated states, which is highly relevant for developing advanced fluorescent materials (Hu et al., 2012).
Molecular Electronics and NDR Properties
Certain molecular structures similar to this compound have been investigated for their potential in molecular electronics. For instance, molecules containing a nitroamine redox center, structurally related to the compound of interest, have demonstrated negative differential resistance (NDR) in electronic devices, indicating potential applications in molecular scale logic devices (Chen, Reed, Rawlett, & Tour, 1999).
Photophysics in Liquid Crystalline Phases
Research on stilbenoid dendrimers, which share structural features with this compound, reveals intriguing photophysical behaviors in different crystalline and liquid crystalline phases. This research enhances understanding of molecular mobility and photoreactions in neat phases, with potential implications for the development of light-responsive materials (Lehmann, Fischbach, Spiess, & Meier, 2004).
Properties
IUPAC Name |
1-dodecoxy-4-[2-(4-ethynylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O/c1-3-5-6-7-8-9-10-11-12-13-24-29-28-22-20-27(21-23-28)19-18-26-16-14-25(4-2)15-17-26/h2,14-17,20-23H,3,5-13,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSWCNYEMJMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393885 | |
Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364621-99-8 | |
Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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